Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
The diethylphosphono group is a functional group in organic chemistry characterized by the presence of a phosphorus atom bonded to two ethyl groups and an oxygen atom. This group is often found in various organic compounds and is known for its versatility in chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compounds containing the diethylphosphono group typically involves the reaction of diethyl phosphite with various substrates. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the diethylphosphono compound . Another method involves the reaction of diethyl phosphite with aldehydes or ketones under basic conditions to form the corresponding diethylphosphono derivatives .
Industrial Production Methods
Industrial production of diethylphosphono compounds often involves large-scale reactions using similar methods as in laboratory synthesis. The reactions are typically carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
The diethylphosphono group can undergo various types of chemical reactions, including:
Oxidation: The diethylphosphono group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the diethylphosphono group to phosphines or phosphine oxides.
Substitution: The diethylphosphono group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving the diethylphosphono group include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving the diethylphosphono group include phosphonic acids, phosphonates, phosphines, and phosphine oxides . These products have various applications in different fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
The diethylphosphono group has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of compounds containing the diethylphosphono group often involves the interaction with specific molecular targets, such as enzymes or receptors. The diethylphosphono group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with the target molecules . This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the diethylphosphono group include:
Dimethylphosphono group: Similar in structure but with methyl groups instead of ethyl groups.
Diphenylphosphono group: Contains phenyl groups instead of ethyl groups.
Diisopropylphosphono group: Contains isopropyl groups instead of ethyl groups.
Uniqueness
The diethylphosphono group is unique due to its balance of steric and electronic properties, which makes it versatile in various chemical reactions. Its ethyl groups provide a moderate steric hindrance, allowing it to participate in a wide range of reactions without significant steric clashes . Additionally, the electronic properties of the diethylphosphono group make it a good leaving group in substitution reactions and a stable intermediate in various synthetic pathways .
Properties
IUPAC Name |
benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSLYCBJRMEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525863 | |
Record name | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66207-08-7 | |
Record name | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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